(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(14-12-13-4-1-2-6-21(13)18-14)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUXKFXBYZMVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CS4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies.
Mode of Action
The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants. The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV replication pathway by modulating the conformation of the core protein. This modulation can inhibit the synthesis of the viral genome and disrupt the formation of new virus particles
Pharmacokinetics
In an hbv aav mouse model, the lead compound 45, which is likely similar to the compound , was able to inhibit hbv dna viral load through oral administration. This suggests that the compound has good bioavailability.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of HBV DNA viral load . This results in a decrease in the number of new virus particles produced, thereby reducing the severity of the infection. The cellular effects of this action are likely to include a reduction in the damage caused by the virus to liver cells, but more research is needed to confirm this.
Biological Activity
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory , cytotoxic , and antimicrobial properties , as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C16H18N4OS
- Molecular Weight : 318.41 g/mol
- Structure : The compound consists of a tetrahydropyrazolo core linked to a thiophene carbonyl piperazine moiety, which contributes to its diverse biological activities.
Biological Activity Overview
Research has demonstrated that this compound exhibits several promising pharmacological properties:
1. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is significant. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.
- Inhibition of COX Enzymes : Similar compounds have demonstrated IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition.
- Edema Reduction : In vivo studies indicate that derivatives can reduce edema by up to 96% compared to standard treatments like celecoxib.
2. Cytotoxic Effects
The cytotoxic activity of the compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45–97 | Induction of apoptosis and cell cycle arrest |
| HCT-116 | 6–99 | Apoptotic pathways through caspase activation |
| HepG-2 | 48–90 | Moderate activity; potential for further development |
Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and cell cycle arrest in the G1 phase .
3. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Antimicrobial Efficacy : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- COX Inhibition : By inhibiting COX enzymes, particularly COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
- Caspase Activation : The induction of apoptosis in cancer cells is mediated through caspase activation pathways, which are pivotal in programmed cell death.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- A study on pyrazolo derivatives indicated promising anti-inflammatory effects with selective COX-2 inhibition.
- Research on tetrahydropyrazolo compounds revealed their potential as effective photodynamic agents against melanoma cells .
- Investigations into the structure-activity relationships (SAR) of pyrazolo derivatives have highlighted their anticancer potential and enzymatic inhibitory activities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring’s secondary amine groups are susceptible to nucleophilic substitution. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form tertiary amines.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.
Example Reaction:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylpiperazine derivative | 72% | |
| Acylation | AcCl, Et₃N | Acetylated piperazine | 65% |
Oxidation Reactions
The thiophene moiety undergoes electrophilic substitution and oxidation:
-
Sulfur Oxidation : Treatment with H₂O₂ or mCPBA converts the thiophene ring to a sulfoxide or sulfone.
-
Ring Oxidation : Under strong oxidizing conditions (KMnO₄), the pyrazolo-pyridine ring may undergo dehydrogenation .
Example Reaction:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂, AcOH | Sulfoxide derivative | 58% | |
| Ring Oxidation | KMnO₄, H₂SO₄ | Dehydrogenated pyridine | 45% |
Reduction Reactions
The carbonyl groups in the methanone and thiophene-carbonyl moieties are reducible:
-
Carbonyl Reduction : LiAlH₄ reduces the ketone to a secondary alcohol.
-
Selective Reduction : Catalytic hydrogenation (H₂/Pd-C) targets the pyrazolo-pyridine ring’s double bonds .
Example Reaction:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Carbonyl Reduction | LiAlH₄, THF | Secondary alcohol | 81% | |
| Catalytic Hydrogenation | H₂, Pd-C | Partially saturated pyridine | 67% |
Cyclization and Ring-Opening Reactions
The tetrahydropyrazolo[1,5-a]pyridine core participates in acid- or base-mediated cyclization:
-
Acid-Catalyzed Cyclization : Forms fused heterocycles (e.g., pyrazolo[1,5-a]quinolines) .
-
Base-Induced Ring Opening : NaOH cleaves the pyrazolo ring to yield amino-pyridine derivatives .
Example Reaction:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclization | HCl, reflux | Fused quinoline derivative | 63% | |
| Ring Opening | NaOH, H₂O | Aminopyridine derivative | 55% |
Cross-Coupling Reactions
The thiophene and pyrazolo-pyridine rings enable palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with aryl boronic acids to form biaryl systems .
-
Buchwald-Hartwig Amination : Introduces amine substituents at the pyridine ring .
Example Reaction:
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dba)₂, SPhos | Biaryl-linked analog | 78% | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Aminated pyridine derivative | 70% |
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous media is critical for pharmaceutical applications:
-
Acidic Hydrolysis : The thiophene-carbonyl group hydrolyzes to a carboxylic acid in HCl/H₂O.
-
Basic Hydrolysis : NaOH cleaves the methanone bridge, yielding separate pyrazolo-pyridine and piperazine fragments .
Example Reaction:
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| 1M HCl, 25°C | Carboxylic acid derivative | 2.5 hours | |
| 0.1M NaOH, 25°C | Fragmented heterocycles | 4.8 hours |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Derivatives
The compound’s closest structural analogues include derivatives with variations in the piperazine substituent or the central heterocycle. Below is a comparative analysis based on molecular features and reported properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
